![molecular formula C16H18N2O4 B2966851 trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 1217618-21-7](/img/structure/B2966851.png)
trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as (1r,4r)-4- [ (2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid, is a chemical with the CAS Number: 1217618-21-7 . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4/c19-14-12-3-1-2-4-13 (12)17-16 (22)18 (14)9-10-5-7-11 (8-6-10)15 (20)21/h1-4,10-11H,5-9H2, (H,17,22) (H,20,21)/t10-,11- . This indicates the presence of a quinazolinone ring and a cyclohexane ring in its structure.科学的研究の応用
Synthesis and Structural Analysis
One study details the synthesis and structure of pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, demonstrating the chemical versatility of γ-oxocarboxylic acids, including derivatives similar to the target compound, in producing condensed pyrroloepoxyquinazolines through reactions with diexo-3-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine. This research highlights the potential of such compounds in synthesizing complex molecular structures (Kanizsai et al., 2007).
Another aspect of research focuses on the preparation and structure of pyrrolo- and isoindoloquinazolinones, where aroylpropionic acids are reacted with cis- and trans-2-aminocyclohexane- or 4-cyclohexene-1-carboxamides to yield saturated or partly saturated pyrroloquinazolinones and their derivatives, suggesting the target compound's relevance in synthesizing quinazolinone-based structures (Sohár et al., 2004).
Catalytic Applications and Molecular Rearrangements
Further research demonstrates the catalytic activity of complexes derived from similar compounds in the preparation of 1,2-dihydroquinoline derivatives, showcasing the compound's potential in facilitating complex chemical reactions and its role in synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).
Additionally, investigations into the stereospecific addition and rearrangement processes involving ethylenic double bonds and nitroacetic acid reveal intricate details about the stereochemistry and reaction mechanisms of compounds related to the target molecule, providing insights into its potential applications in stereoselective synthesis (Armarego & Kobayashi, 1971).
Safety and Hazards
特性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
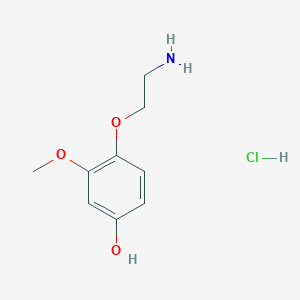
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)
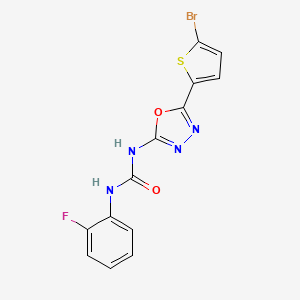
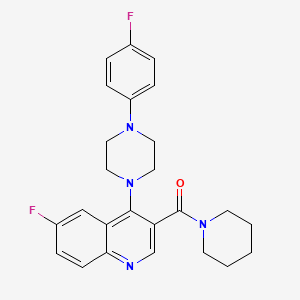
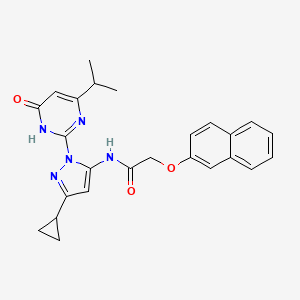
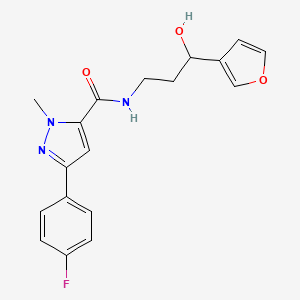

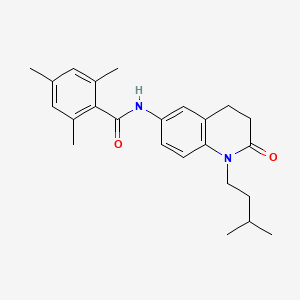
![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966790.png)
